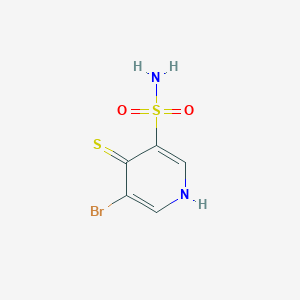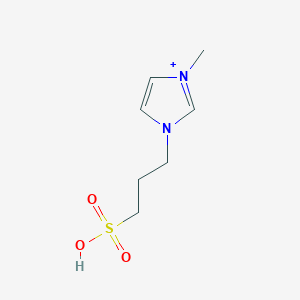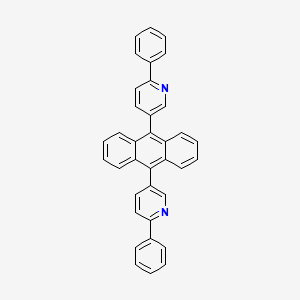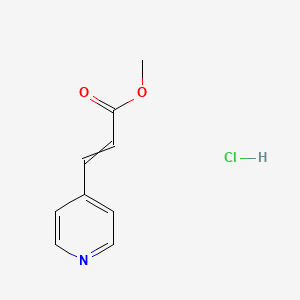![molecular formula C12H22O10S B11824625 (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2S,3R,4R,5S,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxan-3,4,5-triol ist ein komplexes organisches Molekül, das sich durch mehrere Hydroxylgruppen und eine Sulfanyl-Gruppe auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S,3R,4R,5S,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxan-3,4,5-triol beinhaltet typischerweise die Verwendung von D-Glucuronolacton als Ausgangsmaterial.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer Spezialität und der Komplexität ihrer Synthese. Die Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und die Reinigungsprozesse, würden gelten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol typically involves the use of D-glucuronolactone as a starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Reaktionstypen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können Carbonylgruppen wieder in Hydroxylgruppen umwandeln.
Substitution: Die Sulfanyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Nukleophile wie Thiole und Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zu Aldehyden oder Ketonen führen, während die Reduktion die ursprünglichen Hydroxylgruppen wiederherstellen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Seine Hydroxylgruppen machen es zu einem Kandidaten für die Untersuchung von Kohlenhydrat-Protein-Interaktionen.
Medizin: Die Struktur der Verbindung deutet auf einen möglichen Einsatz in der Wirkstoffforschung hin, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, hängt weitgehend von ihren Interaktionen mit anderen Molekülen ab. Die Hydroxylgruppen können Wasserstoffbrückenbindungen bilden, während die Sulfanyl-Gruppe an nukleophilen Angriffen teilnehmen kann. Diese Interaktionen können die Bindung der Verbindung an molekulare Ziele, wie Enzyme oder Rezeptoren, beeinflussen und so deren Aktivität modulieren.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on its interactions with other molecules. The hydroxyl groups can form hydrogen bonds, while the sulfanyl group can participate in nucleophilic attacks. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S,3R,4R,5S)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S)-4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxan-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxan-3,4,5-triol
Einzigartigkeit
Das Vorhandensein der Sulfanyl-Gruppe in (2S,3R,4R,5S,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxan-3,4,5-triol unterscheidet sie von ähnlichen Verbindungen. Diese funktionelle Gruppe kann die Reaktivität und die Interaktionen der Verbindung mit anderen Molekülen erheblich verändern, was sie in ihrer Klasse einzigartig macht.
Eigenschaften
Molekularformel |
C12H22O10S |
|---|---|
Molekulargewicht |
358.36 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7-,8-,9-,10-,11-,12+/m0/s1 |
InChI-Schlüssel |
VDQIIPZYLPYPNM-SYQMOTIOSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)S[C@H]2[C@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)

![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)



